molecular formula C15H13NOS B14121734 N-(4-methoxyphenyl)-1-benzothiophen-3-amine

N-(4-methoxyphenyl)-1-benzothiophen-3-amine

Cat. No.: B14121734
M. Wt: 255.3 g/mol
InChI Key: DIMSHSFRWWPWBS-UHFFFAOYSA-N
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Description

N-Benzo[b]thien-3-yl-N-(4-methoxyphenyl)-amine is a heterocyclic compound that belongs to the class of thiophenes. Thiophenes are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties. This compound, in particular, has garnered interest for its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzo[b]thien-3-yl-N-(4-methoxyphenyl)-amine typically involves the reaction of 6-Methoxybenzo[b]thiophene with 4-Iodoanisole. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves:

    Starting Materials: 6-Methoxybenzo[b]thiophene and 4-Iodoanisole.

    Reaction Conditions: The reaction is usually conducted in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.

    Temperature: The reaction is typically carried out at elevated temperatures to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-Benzo[b]thien-3-yl-N-(4-methoxyphenyl)-amine undergoes various types of chemical reactions, including:

    Electrophilic Substitution: Due to the presence of the thiophene ring, the compound readily undergoes electrophilic substitution reactions.

    Nucleophilic Substitution: The compound can also participate in nucleophilic substitution reactions, particularly at the methoxy group.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid).

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield brominated derivatives, while oxidation can produce sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of N-Benzo[b]thien-3-yl-N-(4-methoxyphenyl)-amine involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain kinases, leading to anti-cancer effects, or modulate neurotransmitter receptors, resulting in anti-inflammatory or anti-anxiety effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzo[b]thien-3-yl-N-(4-methoxyphenyl)-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its solubility and bioavailability, making it a promising candidate for drug development.

Conclusion

N-Benzo[b]thien-3-yl-N-(4-methoxyphenyl)-amine is a versatile compound with significant potential in various scientific fields. Its unique structural features and diverse reactivity make it an important subject of study in medicinal chemistry, material science, and biological research.

Properties

Molecular Formula

C15H13NOS

Molecular Weight

255.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-benzothiophen-3-amine

InChI

InChI=1S/C15H13NOS/c1-17-12-8-6-11(7-9-12)16-14-10-18-15-5-3-2-4-13(14)15/h2-10,16H,1H3

InChI Key

DIMSHSFRWWPWBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CSC3=CC=CC=C32

Origin of Product

United States

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